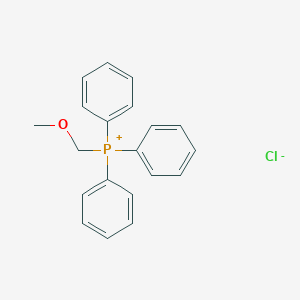

(Methoxymethyl)triphenylphosphonium chloride

Übersicht

Beschreibung

(Methoxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a white crystalline solid that is highly soluble in organic solvents such as methanol and chloroform but decomposes in water . This compound is widely used as a Wittig reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Methoxymethyl)triphenylphosphonium chloride can be synthesized through a reaction involving triphenylphosphine and chloromethyl methyl ether. The process typically involves the following steps :

- In a reaction vessel, add 50 mL of anhydrous acetone under a nitrogen atmosphere.

- Add 32 g of triphenylphosphine and stir while heating to 37°C.

- Slowly add 20 g of chloromethyl methyl ether to the reaction mixture.

- Maintain the temperature at 37°C for 3 hours.

- Gradually increase the temperature to 47°C at a rate of 1°C per minute and continue the reaction for another 3 hours.

- Filter the reaction mixture, wash the solid with anhydrous ether, and dry to obtain this compound with a yield of approximately 88.5%.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with precise temperature and pressure controls .

Analyse Chemischer Reaktionen

Types of Reactions

(Methoxymethyl)triphenylphosphonium chloride primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form substituted alkenes . This reaction is a key step in the synthesis of various complex organic molecules.

Common Reagents and Conditions

Reagents: Aldehydes, ketones, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are substituted alkenes, which can be further transformed into various functionalized organic compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Organophosphorus Compounds

Overview : MMC is extensively used in the synthesis of organophosphorus compounds, which are crucial in agrochemicals and pharmaceuticals. These compounds play vital roles in crop protection and as active pharmaceutical ingredients.

Key Reactions :

- Wittig Reaction : MMC can react with aldehydes and ketones to yield substituted alkenes, facilitating the formation of complex organic molecules .

- Phosphonium Ylides : It serves as a precursor for generating phosphonium ylides, which are essential intermediates in organic synthesis.

Bioconjugation Techniques

Overview : In bioconjugation, MMC is employed to attach biomolecules to surfaces or other molecules, enhancing the efficacy of drug delivery systems.

Applications :

- Targeted Drug Delivery : By conjugating drugs with MMC, researchers can improve the specificity and efficiency of drug delivery to target cells, particularly in cancer therapy .

- Surface Modification : Used for modifying surfaces in biosensors and other biomedical devices, allowing for improved binding of biomolecules.

Development of Fluorescent Probes

Overview : MMC is utilized in creating fluorescent probes for biological imaging, enabling real-time visualization of cellular processes.

Case Studies :

- Cellular Imaging : Research has shown that fluorescent probes developed using MMC can effectively label live cells, providing insights into cellular dynamics and interactions .

- Real-Time Monitoring : These probes allow for monitoring of biochemical processes within living organisms, aiding in drug discovery and development.

Electrochemical Applications

Overview : The compound finds applications in electrochemical sensors due to its ability to enhance sensitivity and specificity for various analytes.

Key Features :

- Sensor Development : MMC-based sensors demonstrate high performance in detecting biomolecules such as glucose and neurotransmitters .

- Environmental Monitoring : Used for detecting pollutants and toxins in environmental samples, contributing to environmental safety.

Anticancer Research

Overview : Recent studies have explored the potential of MMC in anticancer therapies by leveraging its ability to selectively target cancer cells while minimizing effects on healthy cells.

Research Findings :

- Selective Cytotoxicity : Studies indicate that MMC can induce apoptosis in cancer cells without significantly affecting normal cells .

- Mechanism of Action : The compound's interaction with mitochondrial functions has been implicated in its anticancer effects, highlighting its potential as a therapeutic agent .

Toxicological Studies

Overview : Research has identified MMC as a phytotoxin produced by Rhizoctonia solani, providing insights into its physiological effects on plants.

Key Findings :

- Necrosis Induction : At varying concentrations, MMC has been shown to cause necrotic lesions on plant leaves, affecting chlorophyll content and overall plant health .

- Pathogenic Mechanisms : Understanding the toxicological profile of MMC aids in developing strategies for managing crop diseases caused by R. solani.

Data Tables

| Application Area | Description |

|---|---|

| Organophosphorus Synthesis | Key reagent for synthesizing agrochemicals |

| Bioconjugation | Enhances drug delivery systems |

| Fluorescent Probes | Enables real-time cellular imaging |

| Electrochemical Sensors | High sensitivity detection of analytes |

| Anticancer Research | Selective targeting of cancer cells |

| Toxicological Studies | Understanding plant-pathogen interactions |

Wirkmechanismus

The mechanism of action of (Methoxymethyl)triphenylphosphonium chloride involves its role as a Wittig reagent. It forms a phosphonium ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to form alkenes through a [2+2] cycloaddition process . This reaction is highly selective and efficient, making it a valuable tool in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyltriphenylphosphonium chloride

- Ethyltriphenylphosphonium bromide

- (Chloromethyl)triphenylphosphonium chloride

- (Bromomethyl)triphenylphosphonium bromide

Uniqueness

(Methoxymethyl)triphenylphosphonium chloride is unique due to its specific reactivity in Wittig reactions, allowing for the formation of methoxymethyl-substituted alkenes. This property distinguishes it from other similar phosphonium salts, which may have different alkyl or aryl substituents and thus different reactivity profiles .

Biologische Aktivität

(Methoxymethyl)triphenylphosphonium chloride (MMTP Cl) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in pharmaceutical synthesis and as a potential agent against various diseases. This article explores its biological activity, mechanisms of action, and implications in different fields based on recent research findings.

- Molecular Formula : CHClOP

- Solubility : Soluble in methanol and chloroform; decomposes in water.

- Uses : Employed as a phase transfer catalyst and in the synthesis of cephalotaxine, an antiviral and antitumor agent .

Antiviral and Antitumor Activity

MMTP Cl is notably utilized in synthesizing cephalotaxine, which has demonstrated antiviral and antitumor properties. Research indicates that compounds derived from MMTP Cl can inhibit the proliferation of cancer cells, making it a valuable precursor in developing anticancer therapies .

Corrosion Inhibition

Recent studies have shown that MMTP Cl exhibits significant corrosion inhibition properties. It was evaluated as an inhibitor for carbon steel in acidic media (0.5M HSO). The compound was found to chemically adsorb on the metal surface, effectively reducing corrosion rates. This property highlights its potential application in preserving metal integrity in various industrial processes .

Pathogenic Activity

A study identified MMTP Cl as a toxic compound produced by the fungus Rhizoctonia solani, which causes significant damage to crops. At concentrations of 20 μg/mL to 100 μg/mL, MMTP Cl induced necrosis on plant leaves, increased active oxygen species (AOS), decreased chlorophyll content, and disrupted cellular structures. These findings suggest that MMTP Cl plays a role in the pathogenicity of R. solani, contributing to crop diseases .

Interaction with Biological Targets

The biological activity of MMTP Cl is largely attributed to its interaction with various biological targets:

- Active Oxygen Species Production : At varying concentrations, MMTP Cl significantly enhances the production of superoxide anions and hydrogen peroxide in plant tissues, indicating oxidative stress as a mechanism for its toxicity .

- Corrosion Inhibition Mechanism : The electrochemical studies revealed that MMTP Cl acts by forming a protective layer on the metal surface, which prevents corrosive agents from penetrating and causing damage. This adsorption is critical for its effectiveness as a corrosion inhibitor .

Case Studies

Eigenschaften

IUPAC Name |

methoxymethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFNDMHZXCUXSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960539 | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4009-98-7 | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4009-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of (methoxymethyl)triphenylphosphonium chloride?

A1: this compound is characterized by the molecular formula C20H20ClOP and has a molecular weight of 342.80 g/mol []. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide further structural insights [, ].

Q2: What are the known applications of this compound in organic synthesis?

A2: this compound acts as a precursor to methoxymethylenetriphenylphosphorane. This reactive ylide facilitates the synthesis of vinyl ethers from carbonyl compounds through a Wittig reaction []. This reaction is particularly useful in organic synthesis for constructing various complex molecules.

Q3: How does this compound impact biological systems?

A3: Recent research identified this compound as a phytotoxin isolated from the fungus Rhizoctonia solani AG-3 TB []. This compound induces significant physiological changes in plants, including necrosis on leaves, increased active oxygen species (AOS) production, decreased chlorophyll content, and cellular structure damage [].

Q4: What studies have been conducted to understand the corrosion inhibition properties of this compound?

A4: Electrochemical and gravimetric studies have been conducted to evaluate the corrosion inhibition efficacy of this compound on carbon steel in acidic environments []. These studies utilized techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to assess the compound's effectiveness in mitigating corrosion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.